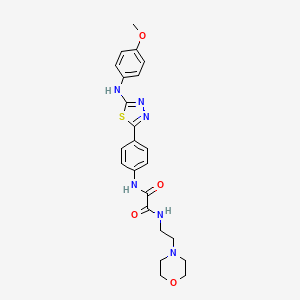![molecular formula C12H15N5O2S B2718721 4-(methoxymethyl)-1-[1-(1,3-thiazole-4-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole CAS No. 2096192-73-1](/img/structure/B2718721.png)
4-(methoxymethyl)-1-[1-(1,3-thiazole-4-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement of these groups within the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups all influence properties like solubility, melting point, and reactivity .Wissenschaftliche Forschungsanwendungen
Synthesis and Applications
Synthesis of Derivatives : This compound is associated with the synthesis of various derivatives, notably in the context of 1,2,4-triazoles. These derivatives are synthesized using precursor salts and have shown significant biological activities. For instance, the synthesis of trans N-Substituted Pyrrolidine Derivatives bearing 1,2,4-triazole ring has been documented, involving reactions with substituted benzoyl chlorides and benzyl bromides to produce a library of N-substituted pyrrolidine derivatives (Prasad et al., 2021).
Antibacterial and Antioxidant Evaluation : Some derivatives of this compound class have been synthesized and evaluated for their antibacterial and antioxidant activities. For example, 4-Substituted 1-(4-methoxyphenyl)pyrrolidin-2-ones containing azole, diazole, oxadiazole, thiadiazole, and triazole fragments showed moderate activity against certain microorganisms (Anusevičius et al., 2015).
Antimicrobial Activities : Various 1,2,4-triazoles starting from isonicotinic acid hydrazide have been synthesized, showing good or moderate antimicrobial activity (Bayrak et al., 2009).
Pharmacological Potential : Pyrazole and 1,2,4-triazole derivatives, including those related to the compound , have significant pharmacological potential. Their structural combination in molecules increases the likelihood of interaction with various biological targets (Fedotov et al., 2022).
Synthesis of Other Compounds : This compound is also associated with the synthesis of other chemical structures, such as oxazolidines and thiazolidines, which are prepared from α-amino acid ethyl esters (Badr et al., 1981).
Inhibitory Activities : Some derivatives, like isatin 1,2,3-triazoles, have been evaluated as inhibitors against caspase-3, showing potential as potent inhibitors (Jiang & Hansen, 2011).
Antibacterial and Antioxidant Activities : Pyridyl substituted thiazolyl triazole derivatives have been synthesized and evaluated for their antimicrobial and antioxidant activities, showing significant results (Tay et al., 2022).
Coordination Chemistry : The coordination chemistry of compounds like 4-substituted 3,5-di(2-pyridyl)-4H-1,2,4-triazoles is an area of extensive research, discussing various coordination modes in complexes of these potentially dinucleating ligands (Klingele & Brooker, 2003).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[3-[4-(methoxymethyl)triazol-1-yl]pyrrolidin-1-yl]-(1,3-thiazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O2S/c1-19-6-9-4-17(15-14-9)10-2-3-16(5-10)12(18)11-7-20-8-13-11/h4,7-8,10H,2-3,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEAVDHKXGXAEKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CN(N=N1)C2CCN(C2)C(=O)C3=CSC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(methoxymethyl)-1-[1-(1,3-thiazole-4-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((5-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)thiophene-2-carboxamide](/img/structure/B2718638.png)
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-cyclopropyloxalamide](/img/structure/B2718639.png)
![2-[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]quinoxaline](/img/structure/B2718640.png)
![2-(2-fluorophenoxy)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2718641.png)
![Dimethyl 5-(2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamido)isophthalate](/img/structure/B2718643.png)



![ethyl 2-(2-((4-butyl-5-((4-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2718650.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-((5-cyclopropylpyridin-3-yl)methyl)acetamide](/img/structure/B2718654.png)
![4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-methylpyrimidine](/img/structure/B2718655.png)
![Dimethyl({2-[(2,2,2-trifluoroethyl)amino]ethyl})amine](/img/structure/B2718656.png)
![3,6-dichloro-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]pyridine-2-carboxamide](/img/structure/B2718658.png)